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molecular formula C8H4BrCl B8064432 1-Bromo-2-chloro-4-ethynylbenzene

1-Bromo-2-chloro-4-ethynylbenzene

Cat. No. B8064432
M. Wt: 215.47 g/mol
InChI Key: MZIUQDPOZXACHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482986B1

Procedure details

40 g of sodium hydroxide are dissolved, under an inert atmosphere, in 230 ml of water, 120 ml of 1,4-dioxane are added and the reaction mixture is heated to 80° C. 17.5 g of 3-chloro-3-(4-bromo-3-chlorophenyl)propenal dissolved in 400 ml of 1,4-dioxane are added and the reaction mixture is stirred for 30 minutes at 80° C. The reaction mixture is allowed to cool to room temperature and 2300 ml of dichloromethane are then added. The phases are separated after settling has taken place and the organic phase is washed with water and dried over magnesium sulphate. The compound dissolved in a dichloromethane/1,4-dioxane mixture is used in its current form in the next step.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
3-chloro-3-(4-bromo-3-chlorophenyl)propenal
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2300 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[C:4]([C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[C:10]([Cl:15])[CH:9]=1)=[CH:5]C=O.ClCCl>O.O1CCOCC1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:4]#[CH:5])=[CH:9][C:10]=1[Cl:15] |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
230 mL
Type
solvent
Smiles
O
Step Two
Name
3-chloro-3-(4-bromo-3-chlorophenyl)propenal
Quantity
17.5 g
Type
reactant
Smiles
ClC(=CC=O)C1=CC(=C(C=C1)Br)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
2300 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 30 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The phases are separated after settling
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISSOLUTION
Type
DISSOLUTION
Details
The compound dissolved in a dichloromethane/1,4-dioxane mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(C=C(C=C1)C#C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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